molecular formula C17H17FN4O B6124665 N-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-2-(2-fluorophenoxy)-3-pyridinamine

N-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-2-(2-fluorophenoxy)-3-pyridinamine

Numéro de catalogue B6124665
Poids moléculaire: 312.34 g/mol
Clé InChI: AEMYBFFQLJLHCB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-2-(2-fluorophenoxy)-3-pyridinamine, also known as Lenvatinib, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It was first approved by the FDA in 2015 for the treatment of advanced thyroid cancer. Lenvatinib has also shown promising results in the treatment of other types of cancer, including liver, kidney, and endometrial cancer.

Mécanisme D'action

N-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-2-(2-fluorophenoxy)-3-pyridinamine works by inhibiting the activity of several tyrosine kinases, including VEGFR, FGFR, and PDGFR. These kinases play a key role in the growth and spread of cancer cells by promoting angiogenesis, the formation of new blood vessels that supply the tumor with nutrients and oxygen. By inhibiting these kinases, this compound can prevent the formation of new blood vessels and starve the tumor of nutrients and oxygen, leading to tumor shrinkage.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It can inhibit the activity of several tyrosine kinases, leading to the inhibition of angiogenesis and tumor growth. This compound can also induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound can modulate the immune system by inhibiting the activity of regulatory T cells, which can promote the anti-tumor immune response.

Avantages Et Limitations Des Expériences En Laboratoire

N-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-2-(2-fluorophenoxy)-3-pyridinamine has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high binding affinity for several tyrosine kinases, making it a potent inhibitor of angiogenesis and tumor growth. However, this compound also has some limitations for lab experiments. It can be toxic to normal cells at high concentrations, which can limit its use in certain experiments. Additionally, this compound can interact with other drugs and compounds, which can complicate data analysis.

Orientations Futures

There are several future directions for the study of N-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-2-(2-fluorophenoxy)-3-pyridinamine. One area of research is the development of combination therapies that can enhance the anti-cancer effects of this compound. For example, this compound has been shown to synergize with immune checkpoint inhibitors, which can enhance the anti-tumor immune response. Another area of research is the identification of biomarkers that can predict the response to this compound. This can help to identify patients who are most likely to benefit from this compound treatment. Finally, there is a need for the development of more potent and selective tyrosine kinase inhibitors that can overcome the limitations of this compound and other existing inhibitors.

Méthodes De Synthèse

The synthesis of N-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-2-(2-fluorophenoxy)-3-pyridinamine involves several steps, starting from commercially available starting materials. The first step involves the reaction of 2-fluorophenol with 2-bromo-5-chloropyridine to form 2-(2-fluorophenoxy)-5-chloropyridine. This intermediate is then reacted with N-(1,2-dimethylimidazol-5-ylmethyl)-2-hydroxybenzamide to form this compound.

Applications De Recherche Scientifique

N-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-2-(2-fluorophenoxy)-3-pyridinamine has been extensively studied for its anti-cancer properties. It has been shown to inhibit the activity of several tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR). By inhibiting these kinases, this compound can prevent the growth and spread of cancer cells.

Propriétés

IUPAC Name

N-[(2,3-dimethylimidazol-4-yl)methyl]-2-(2-fluorophenoxy)pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4O/c1-12-20-10-13(22(12)2)11-21-15-7-5-9-19-17(15)23-16-8-4-3-6-14(16)18/h3-10,21H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEMYBFFQLJLHCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1C)CNC2=C(N=CC=C2)OC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.